Product packaging for acetic acid;(1S)-cyclohex-2-en-1-ol(Cat. No.:CAS No. 62247-41-0)

acetic acid;(1S)-cyclohex-2-en-1-ol

Cat. No.: B14544168
CAS No.: 62247-41-0
M. Wt: 158.19 g/mol
InChI Key: YEMMTZJOLPVNLJ-FYZOBXCZSA-N
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Description

Significance of Chiral Allylic Alcohols and their Ester Derivatives as Versatile Synthetic Intermediates

Chiral allylic alcohols and their corresponding ester derivatives are highly valued as versatile intermediates in the landscape of organic synthesis. orientjchem.orgresearchgate.net Their utility stems from the presence of multiple reactive sites—the hydroxyl or ester group, the carbon-carbon double bond, and the chiral center—which allow for a diverse array of chemical manipulations. These compounds serve as precursors to a wide variety of more complex chiral molecules. orientjchem.org

The ester derivatives, such as acetates, are particularly useful. They can function as a protecting group for the allylic alcohol, enabling selective reactions at other positions in the molecule. Subsequently, the alcohol can be readily regenerated through hydrolysis. More importantly, the ester group can act as a leaving group in transition-metal-catalyzed allylic substitution reactions, a cornerstone of modern C-C and C-heteroatom bond formation. researchgate.netchiralpedia.com

The synthesis of these chiral building blocks in high enantiomeric purity is a key focus of research. Methodologies to access them include the kinetic resolution of racemic mixtures, the asymmetric reduction of corresponding enones, and the enantioselective addition of vinyl nucleophiles to aldehydes. orientjchem.org Furthermore, catalytic asymmetric allylic alkylation and substitution reactions, often employing palladium, iridium, or copper catalysts, have been developed to produce chiral allylic esters with high levels of enantioselectivity. orientjchem.orgresearchgate.netchiralpedia.com The ability to generate these intermediates efficiently and with high stereocontrol underscores their fundamental importance in the construction of biologically active compounds and complex natural products. researchgate.netchiralpedia.com

Academic Relevance of (1S)-Cyclohex-2-en-1-yl Acetate (B1210297) in Asymmetric Organic Transformations

The specific enantiomer, (1S)-cyclohex-2-en-1-yl acetate, which is the ester derivative of (S)-cyclohex-2-en-1-ol, holds considerable academic relevance as a chiral starting material. Its parent alcohol is a valuable building block in the synthesis of various natural products and medicinally important compounds. researchgate.neticjs.us The academic interest in its acetate form is intrinsically linked to the synthetic strategies developed for the parent alcohol, as the acetate is a common intermediate or protected form.

The primary route to optically pure (1S)-cyclohex-2-en-1-yl acetate often involves the stereoselective synthesis of its corresponding alcohol, (S)-cyclohex-2-en-1-ol, followed by acetylation. Several asymmetric methods have been developed to produce the chiral alcohol with high enantiomeric excess (ee). These methods are a testament to the ingenuity of synthetic chemists and highlight the compound's importance in research.

Key asymmetric synthetic approaches to the parent alcohol, (S)-cyclohex-2-en-1-ol, include:

Enantioselective Deprotonation of Cyclohexene (B86901) Oxide: This method utilizes a chiral lithium amide base to selectively remove a proton from one of the enantiotopic positions of the achiral epoxide, leading to the formation of the chiral allylic alcohol. researchgate.net

Asymmetric Hydrosilylation of 2-Cyclohexen-1-one: This involves the reduction of the ketone with a hydrosilane in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand, followed by hydrolysis to yield the chiral alcohol. researchgate.neticjs.us

Enzymatic Kinetic Resolution: This technique uses enzymes, often lipases, to selectively acylate one enantiomer of a racemic mixture of cyclohex-2-en-1-ol, allowing for the separation of the unreacted enantiomer from the acylated product.

The data below showcases the effectiveness of various catalytic systems in producing the chiral cyclohexenol (B1201834) precursor, which directly reflects the academic efforts invested in accessing compounds like (1S)-cyclohex-2-en-1-yl acetate.

Table 1: Asymmetric Synthesis of (S)-Cyclohex-2-en-1-ol via Enantioselective Deprotonation of Cyclohexene Oxide researchgate.net
Chiral Lithium Amide CatalystYield (%)Enantiomeric Excess (ee, %)
Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine8078
3-Aminomethyl-2-azabicyclo[2.2.1]heptane9196
(-)-N,N-diisopinocampheylamine (DIPAM)8295
Table 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one researchgate.neticjs.us
Catalytic SystemYield (%)Enantiomeric Excess (ee, %)
ZnEt₂ / Chiral Pybox Ligand / PMHS8826

The utility of (1S)-cyclohex-2-en-1-yl acetate is most prominently demonstrated in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In these transformations, the acetate serves as an excellent leaving group, allowing for the stereoselective formation of new carbon-carbon or carbon-heteroatom bonds at the chiral center, often with retention or inversion of configuration depending on the reaction conditions and nucleophile used. This makes it a powerful tool for constructing complex chiral molecules, including those with all-carbon quaternary stereocenters. researchgate.netchiralpedia.com

Historical Development of Stereoselective Methodologies for Cyclohexenol Derivatives in Research

The quest for enantiomerically pure compounds is a central theme in the history of organic chemistry. The development of stereoselective methodologies for producing cyclohexenol derivatives has evolved significantly over time, reflecting broader trends in asymmetric synthesis.

Historically, the primary method for obtaining single enantiomers was chiral resolution . This classical approach, famously pioneered by Louis Pasteur in 1848 with tartaric acid, relies on the separation of a racemic mixture. chiralpedia.comwikipedia.org For cyclohexenol derivatives, this typically involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.org While effective, this method is often laborious and inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.

A significant advancement came with the advent of enzymatic kinetic resolution . This technique employs enzymes, such as lipases, which exhibit high enantioselectivity, to catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol at a much faster rate than the other. researchgate.net This allows for the separation of the highly enantioenriched unreacted alcohol from its ester, or vice versa.

The most modern and efficient approaches fall under the umbrella of asymmetric synthesis , where the chiral center is created from an achiral precursor using a chiral catalyst or reagent. orientjchem.orgresearchgate.net The development of transition-metal catalysis, particularly with rhodium, ruthenium, and palladium, revolutionized this field. icjs.us For cyclohexenol derivatives, key asymmetric transformations include the catalytic asymmetric hydrogenation or hydrosilylation of cyclohexenone and the asymmetric rearrangement of cyclohexene oxide using chiral bases. orientjchem.orgresearchgate.net The 2001 Nobel Prize in Chemistry, awarded for work on chirally catalyzed hydrogenation reactions, and the 2021 prize for asymmetric organocatalysis, underscore the monumental importance of these developments. chiralpedia.comchiralpedia.com These catalytic methods offer a more direct and atom-economical route to enantiomerically pure cyclohexenol derivatives compared to classical resolution. chiralpedia.comicjs.us

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B14544168 acetic acid;(1S)-cyclohex-2-en-1-ol CAS No. 62247-41-0

Properties

CAS No.

62247-41-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

acetic acid;(1S)-cyclohex-2-en-1-ol

InChI

InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h2,4,6-7H,1,3,5H2;1H3,(H,3,4)/t6-;/m1./s1

InChI Key

YEMMTZJOLPVNLJ-FYZOBXCZSA-N

Isomeric SMILES

CC(=O)O.C1CC=C[C@H](C1)O

Canonical SMILES

CC(=O)O.C1CC=CC(C1)O

Origin of Product

United States

Stereoselective Synthesis of 1s Cyclohex 2 En 1 Yl Acetate and Its Precursors

Asymmetric Synthesis of (1S)-Cyclohex-2-en-1-ol

The synthesis of optically active (1S)-cyclohex-2-en-1-ol is achieved through several key methodologies, including the enantioselective deprotonation of a prochiral epoxide, asymmetric reduction of an enone, enantioselective hydroboration of a diene, and resolution of the racemic alcohol.

A prominent method for producing chiral cyclohex-2-en-1-ol is the asymmetric rearrangement of achiral cyclohexene (B86901) oxide. This reaction is facilitated by chiral lithium amide bases, which selectively remove one of the two enantiotopic protons adjacent to the epoxide ring, leading to the formation of the chiral allylic alcohol. tandfonline.comorientjchem.orgresearchgate.net The effectiveness of this method is highly dependent on the structure of the chiral amide.

The reaction of cyclohexene oxide with various homochiral lithium amides has been shown to produce (S)-2-cyclohexen-1-ol with enantiomeric excesses (ee) ranging from 20% to over 95%. tandfonline.comnih.gov For instance, early work by Whitesell and Felman reported a maximum optical yield of 31% ee. tandfonline.com Subsequent research significantly improved this, with studies showing that bases derived from (S)-proline can achieve ee values between 72-82%. tandfonline.com Theoretical studies have corroborated experimental data, predicting enantiomeric excesses up to 95% for (R)-2-cyclohexen-1-ol when using (-)-N,N-diisopinocampheyl lithium amide. nih.gov

Chiral Amide / CatalystAdditiveYield (%)Enantiomeric Excess (ee %)Target Enantiomer
Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine-8078(R)-cyclohex-2-enol
3-Aminomethyl-2-azabicyclo[2.2.1]heptaneDBU9196(R)-cyclohex-2-enol
(1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene-9599(R)-cyclohex-2-enol
(-)-N,N-diisopinocampheylamine (DIPAM)-8295(R)-cyclohex-2-enol

The stereochemical outcome of the deprotonation is profoundly influenced by the design of the chiral lithium amide's ligand. tandfonline.com High selectivity is often ascribed to the formation of a well-defined, chelated transition state. tandfonline.com For example, bidentate ligands derived from (S)-proline were developed to enhance the energy difference between the two competing diastereomeric transition states, thereby improving enantioselectivity. tandfonline.com It was observed that modifying substituents on the ligand could create severe steric interactions in one transition state model, making the alternative pathway significantly more favorable. tandfonline.com

The rigidity of the ligand's backbone is also a critical factor. It is reasoned that a more rigid structure leads to a more ordered transition state during the deprotonation, allowing for a more effective discrimination between the enantiotopic protons in cyclohexene oxide and resulting in higher asymmetric induction. researchgate.net Furthermore, studies have shown that the enantioselectivity can decrease if the substituents on both the chiral carbon of the amide and the substrate become excessively bulky. nih.govresearchgate.net The isopinocampheyl moiety, in particular, has been identified as playing a crucial role in achieving high enantioselectivity in these reactions. researchgate.net

The choice of solvent can significantly affect the enantiomeric excess of the reaction. rsc.org While sometimes considered an inert medium, the solvent can have specific interactions with the chiral catalyst, influencing its conformational state and, consequently, its stereoselectivity. rsc.org In certain cases, solvents with strong Lewis basicity can "prepare" the catalyst in a specific conformation that maximizes the differentiation between the enantiomers. rsc.org This effect is not due to a change in the reaction mechanism but rather to specific solute-solvent interactions that favor a particular reactive conformation. rsc.org An example of this is the deprotonation of 4-substituted cyclohexanones, where the reaction was examined in tetrahydrofuran (B95107) (THF) both with and without the presence of hexamethylphosphoramide (B148902) (HMPA), demonstrating the influence of solvent additives on the reaction's stereochemical course. nih.gov

Another effective route to chiral cyclohex-2-en-1-ol involves the asymmetric hydrosilylation of 2-cyclohexen-1-one, followed by hydrolysis of the resulting silyl (B83357) ether. orientjchem.orgresearchgate.net This method utilizes a chiral catalyst to stereoselectively add a silicon hydride across the carbonyl group of the enone.

One reported system employs a combination of diethylzinc (B1219324) (ZnEt₂), a chiral 2,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-pyridine (pybox) ligand, and polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source. orientjchem.orgresearchgate.net This particular combination, after hydrolysis, yields (R)-cyclohex-2-en-1-ol with a yield of 88% but a modest enantiomeric excess of 26%. orientjchem.orgresearchgate.net The field of catalytic asymmetric hydrosilylation is extensive, with various transition metal catalysts, including those based on copper and rhodium, being developed to achieve high diastereo- and enantioselectivities for a range of substrates. rsc.orgamanote.com

The enantioselective hydroboration of a diene, such as 1,3-cyclohexadiene (B119728), provides a powerful method for establishing the stereocenter of the desired alcohol. In this approach, a chiral borane (B79455) reagent adds to one of the double bonds of the diene in a regio- and stereoselective manner. Subsequent oxidation of the carbon-boron bond yields the chiral alcohol.

A notable example is the use of di-(2-isocaranyl)borane (2-Icr₂BH) as the chiral hydroborating agent. researchgate.net The reaction of 1,3-cyclohexadiene with this bulky dialkylborane proceeds via enantioselective hydroboration, and after oxidation, produces (R)-cyclohex-2-en-1-ol in 94% yield and with 68% ee. researchgate.net More recently, copper-catalyzed asymmetric hydroboration reactions have been developed, expanding the toolkit for such transformations and allowing for high yields and excellent enantioselectivities (up to 99% ee) for various substrates. rsc.orgnih.gov

Kinetic resolution is a technique used to separate a racemic mixture of a chiral compound. wikipedia.org In the context of producing (1S)-cyclohex-2-en-1-ol, this involves reacting racemic cyclohex-2-en-1-ol with a chiral catalyst or reagent that reacts at different rates with the two enantiomers. wikipedia.org Enzymes, particularly lipases, are highly effective catalysts for this purpose.

In a typical enzymatic kinetic resolution, the racemic alcohol is subjected to acylation in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For example, lipase-catalyzed acylation can convert the faster-reacting enantiomer into its corresponding acetate (B1210297) ester, which can then be easily separated from the unreacted, enantioenriched alcohol. rsc.org This method allows for the production of both enantiomers in high enantiomeric purity. rsc.orgmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better separation. Optimized systems using Candida rugosa lipase have demonstrated the ability to produce products with high enantiomeric purity. mdpi.com

Asymmetric Reduction Strategies for Cyclic Enones Affording Chiral Cyclohexenols

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of the desired chiral alcohol from a prochiral precursor. For (1S)-cyclohex-2-en-1-ol, the corresponding prochiral starting material is cyclohex-2-en-one. Asymmetric reduction introduces chirality by selectively adding hydrogen across the carbonyl group from one face.

One prominent method is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, typically isopropanol, to the ketone. doubtnut.comvedantu.com The reaction reduces the carbonyl group of cyclohex-2-en-one to a hydroxyl group, yielding cyclohex-2-en-1-ol, while leaving the carbon-carbon double bond intact. doubtnut.comyoutube.com

Another powerful strategy is the catalytic asymmetric hydrosilylation of the enone. This involves the use of a chiral catalyst, often based on transition metals complexed with chiral ligands, to control the enantioselectivity of the reduction of the ketone with a hydrosilane. researchgate.net Subsequent hydrolysis of the resulting silyl ether furnishes the chiral alcohol. High yields and good enantioselectivities can be achieved under mild conditions using catalysts such as those derived from zinc and chiral ligands. researchgate.net

Reduction StrategyReagents/CatalystPrecursorProductKey Feature
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxide, Isopropyl alcoholCyclohex-2-en-oneCyclohex-2-en-1-olChemoselective reduction of the ketone over the alkene. doubtnut.comvedantu.com
Asymmetric Hydrosilylation Chiral Zinc Catalysts, Polymethylhydrosiloxane (PMHS)Cyclohex-2-en-one(R)- or (S)-Cyclohex-2-en-1-olHigh enantioselectivity (up to 88% ee for some ketones) is achievable. researchgate.net
Asymmetric Isomerization Chiral Diamine Catalystβ,γ-Unsaturated cyclohexenonesα,β-Unsaturated chiral enonesAn indirect route that creates a chiral enone precursor. nih.gov

Esterification of (1S)-Cyclohex-2-en-1-ol with Acetic Acid to Form (1S)-Cyclohex-2-en-1-yl Acetate

Once the enantiomerically pure (1S)-cyclohex-2-en-1-ol is obtained, the final step is its conversion to the target acetate ester. This is typically achieved through esterification with acetic acid or an activated derivative.

Direct Chemical Esterification Methodologies

Direct chemical esterification involves the reaction of the alcohol with a carboxylic acid, often in the presence of a catalyst to accelerate the reaction and drive the equilibrium towards the product.

The classic Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong Brønsted acid catalyst, can be effective. However, to achieve high yields, this equilibrium process often requires the removal of water or the use of an excess of one reagent. nih.gov

More advanced and milder methods utilize Lewis acid catalysts. Zirconium and hafnium complexes, for example, have been identified as highly efficient catalysts for dehydrative esterification, often allowing the use of equimolar amounts of the alcohol and carboxylic acid. nih.gov A notable advantage of some modern catalysts, such as certain zirconocene (B1252598) complexes, is their tolerance to moisture, which simplifies the reaction setup by circumventing the need for water scavengers. nih.gov These catalytic systems can lead to high yields and purity of the desired ester product. nih.gov

Catalyst TypeExample CatalystKey Advantage
Brønsted Acid Sulfuric AcidTraditional, widely used method.
Lewis Acid Zirconocene ComplexesHigh efficiency, moisture tolerance, avoids need for excess reagents. nih.gov

Chemoenzymatic Esterification for Controlled Stereoselectivity

Chemoenzymatic synthesis combines chemical and enzymatic steps to construct complex molecules with high stereocontrol. In this context, after the chiral alcohol ((1S)-cyclohex-2-en-1-ol) is produced, either by resolution or asymmetric synthesis, it can be esterified using an enzyme. This method is particularly valuable as it proceeds under mild conditions, preserving the stereochemical integrity of the chiral center.

Lipases are again the catalysts of choice for this transformation. The same enzymes used for the kinetic resolution via transesterification can also catalyze the direct esterification of the alcohol with acetic acid. The reaction involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. This approach ensures that the stereochemistry at the C1 position is retained, yielding (1S)-cyclohex-2-en-1-yl acetate with high fidelity. The combination of an enzymatic resolution followed by a separate enzymatic esterification step, or a dynamic kinetic resolution where reduction and acylation occur concurrently, represents a powerful strategy in modern organic synthesis. researchgate.net

Enzymatic Catalysis (e.g., Lipases) in Organic Reaction Media

Enzymatic catalysis, particularly employing lipases in non-aqueous organic solvents, stands out as a powerful method for the kinetic resolution of racemic alcohols. jocpr.com Lipases, such as those from Candida antarctica (Lipase B, often abbreviated as CALB) and Pseudomonas cepacia (now known as Burkholderia cepacia), are widely utilized due to their high enantioselectivity, operational stability in organic media, and broad substrate tolerance. mdpi.comfrontiersin.org

The process involves the enantioselective acylation of one enantiomer from the racemic mixture of cyclohex-2-en-1-ol. Typically, an acyl donor like vinyl acetate is used, which makes the reaction effectively irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. mdpi.com The lipase preferentially catalyzes the acetylation of the (R)-enantiomer of cyclohex-2-en-1-ol, leading to the formation of (R)-cyclohex-2-en-1-yl acetate and leaving the unreacted (S)-cyclohex-2-en-1-ol with high enantiomeric purity. To obtain the target compound, (1S)-cyclohex-2-en-1-yl acetate, the resolved (S)-cyclohex-2-en-1-ol is then acetylated in a separate step.

The choice of lipase and solvent significantly impacts the efficiency and enantioselectivity of the resolution. For instance, studies on the kinetic resolution of similar secondary alcohols have shown that lipases from the Pseudomonas and Burkholderia families are highly effective. core.ac.uk The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be very high, often exceeding 200 in optimized systems. nih.gov

The following interactive table presents representative data on the kinetic resolution of secondary alcohols using various lipases in organic solvents, illustrating the typical outcomes of such reactions.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols in Organic Solvents

Lipase Source Substrate Acyl Donor Solvent Conversion (%) Enantiomeric Excess (ee) of Product (%) Enantiomeric Ratio (E)
Pseudomonas cepacia rac-1-Phenylethanol Vinyl Acetate Diisopropyl ether 41 90 ((S)-acetate) >200
Candida antarctica B rac-1-Phenylethanol Vinyl Acetate Protic Ionic Liquid >45 >99 ((R)-acetate) >99
Penicillium roqueforti 5-Hydroxy-5H-furan-2-one Vinyl Acetate Cyclohexane/Butyl acetate 90 >99 ((-)-acetate) High
Pseudomonas cepacia trans-2-Azidocyclohexyl acetate (hydrolysis) - Phosphate buffer/Toluene ~50 >99 ((1S,2S)-alcohol) >200

This table is a compilation of representative data from multiple sources. core.ac.ukrsc.orgnih.gov

Substrate Inhibition Effects in Enzymatic Esterification

A critical factor in lipase-catalyzed esterification is the potential for substrate inhibition, where high concentrations of either the alcohol or the acid can decrease the reaction rate. This phenomenon is often described by the Ping-Pong Bi-Bi kinetic model, which involves the formation of a stable acyl-enzyme intermediate. nih.gov

In this mechanism, the lipase first reacts with the acyl donor (e.g., acetic acid) to form an acyl-enzyme complex, releasing the first product (water). The acyl-enzyme intermediate then reacts with the alcohol (cyclohex-2-en-1-ol) to form the ester and regenerate the free enzyme. However, at high concentrations, the alcohol can competitively bind to the acyl-enzyme intermediate, forming a non-productive "dead-end" complex and thereby inhibiting the reaction. Similarly, a high concentration of the acid can inhibit the binding of the alcohol. nih.govnih.gov

Studies on the oxidation of cyclohexanol (B46403) catalyzed by liver alcohol dehydrogenase have also shown complex kinetic behavior, with substrate activation at high coenzyme concentrations and substrate inhibition at low coenzyme concentrations. nih.gov While the enzyme system is different, it highlights that cyclohexanol, as a substrate, can be involved in complex inhibitory patterns. For lipase-catalyzed reactions, the inhibition by short-chain alcohols and acids is a known challenge. The polar nature of substrates like ethanol (B145695) and butyric acid can lead to a drop in pH in the microenvironment of the enzyme or strip away the essential water layer on the enzyme's surface, leading to inactivation. nih.gov

The kinetic parameters, including the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ), quantify these effects. A low Kₘ value indicates a high affinity of the enzyme for the substrate, while a low Kᵢ value indicates strong inhibition. Research on the esterification of oleic acid with ethanol has demonstrated that competitive inhibition by the alcohol occurs. nih.gov

The following table shows kinetic parameters for a lipase-catalyzed esterification, illustrating the concept of substrate inhibition.

Table 2: Kinetic Parameters for Lipase-Catalyzed Esterification Illustrating Substrate Inhibition

Substrate Vₘₐₓ (µmol/min/mg) Kₘ (M) Kᵢ (M)
Butyric Acid 11.72 0.00303 1.05
Isoamyl Alcohol 11.72 0.00306 6.55

Data adapted from a study on the esterification of butyric acid and isoamyl alcohol. nih.gov

Multi-component Reaction Strategies for Accessing Functionalized Cyclohexenyl Acetates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer an efficient pathway to complex molecules. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings and can be employed in a multi-component fashion to generate functionalized cyclohexene systems. sigmaaldrich.commasterorganicchemistry.com

To synthesize functionalized cyclohexenyl acetates, a diene can be reacted with a dienophile that already contains or can be easily converted to an acetate group. Vinyl acetate itself can act as a dienophile, reacting with a conjugated diene like 1,3-butadiene (B125203) to form a cyclohexenyl acetate derivative directly. stackexchange.com This approach allows for the introduction of the acetate functionality in the same step as the ring formation.

Furthermore, by using substituted dienes and/or dienophiles, a wide variety of functional groups can be incorporated into the cyclohexene ring. For example, the Diels-Alder reaction of styrylcyclohex-2-enone derivatives with N-phenylmaleimide has been shown to be an efficient method for synthesizing substituted dehydrodecaline derivatives, which are complex cyclohexene-containing structures. nih.gov Lewis acids can be used to catalyze these reactions, often improving reaction rates and controlling stereoselectivity. nih.gov

A general strategy for a multi-component Diels-Alder reaction to access a functionalized cyclohexenyl acetate could involve:

The Diene: A simple or functionalized 1,3-diene.

The Dienophile: A vinyl acetate derivative with additional functional groups.

The Catalyst (optional): A Lewis acid to promote the reaction and influence selectivity.

This strategy provides a convergent and atom-economical route to complex cyclohexenyl acetates, which can serve as precursors to a diverse range of valuable molecules.

Mechanistic Investigations of Esterification and Chiral Induction in Cyclohexenyl Systems

Mechanistic Pathways of Acetic Acid Esterification with Unsaturated Cyclic Alcohols

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis. When the alcohol is an unsaturated cyclic molecule like cyclohexenol (B1201834), the reaction follows the general principles of Fischer esterification, a process typically catalyzed by a strong acid. brainly.comchemistrysteps.combyjus.com The mechanism involves a series of reversible steps, beginning with the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of (1S)-cyclohex-2-en-1-ol.

The presence of the double bond in the cyclohexenol ring does not fundamentally alter the core Fischer esterification mechanism. However, it introduces the possibility of side reactions, such as acid-catalyzed hydration of the double bond or rearrangements, although under typical esterification conditions, these are generally not the primary reaction pathways. The kinetics of the esterification of cyclohexanol (B46403) with acetic acid have been studied, providing a basis for understanding the reaction rates in related unsaturated systems. chegg.com

Elucidation of Stereochemical Control in Asymmetric Cyclohexenol Synthesis

The synthesis of a specific enantiomer of a chiral molecule, such as (1S)-cyclohex-2-en-1-ol, requires precise control over the stereochemistry of the reaction. This is often achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to influence the formation of one enantiomer over the other.

Transition State Modeling and Analysis in Enantioselective Deprotonation Reactions

Computational modeling of transition states has become an invaluable tool for understanding and predicting the outcomes of enantioselective reactions. mdpi.com In the context of synthesizing chiral cyclohexenols, one key method involves the enantioselective deprotonation of a prochiral starting material like cyclohexene (B86901) oxide using a chiral lithium amide base. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can model the transition state structures of these reactions. mdpi.com These models help to elucidate the interactions between the substrate and the chiral reagent that lead to the observed stereoselectivity. For instance, in the acylation of racemic trans-cyclohexane-1,2-diols catalyzed by a chiral peptide, DFT calculations have been used to identify the favored transition state, which aligns with the experimentally observed major product. mdpi.com These computational studies can reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over its diastereomeric counterpart, thus dictating the stereochemical outcome. nih.gov

Rationalization of Chiral Auxiliary and Ligand Function in Stereochemical Induction

Chiral auxiliaries and ligands are fundamental components in asymmetric catalysis, guiding the stereochemical pathway of a reaction to favor the formation of a specific enantiomer. nih.govresearchgate.net

The effective design of chiral directors, which can be either chiral catalysts or auxiliaries, is paramount for achieving high enantioselectivity. researchgate.netnih.gov In cyclohexene chemistry, the director must create a well-defined chiral environment around the reacting center. This is often achieved through a combination of features in the chiral molecule.

One key principle is the presence of steric bulk to create a differentiated space, forcing the substrate to approach from a specific direction. Another is the incorporation of functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with the substrate. These interactions help to lock the substrate into a specific conformation within the transition state. The "sergeants-and-corporals" principle, where a small number of chiral molecules (sergeants) can induce a much larger number of achiral molecules (corporals) to adopt a specific chirality in an assembly, provides an interesting concept for the amplification of chirality. organic-chemistry.org The development of catalysts with well-defined cavities or binding pockets, such as certain chiral calixarenes or metal complexes with chiral ligands, exemplifies these design principles. beilstein-journals.orgwikipedia.org

In metal-catalyzed asymmetric reactions, the stereochemical outcome is governed by a delicate interplay of steric and electronic effects within the transition state. nih.gov The chiral ligands coordinated to the metal center are primarily responsible for inducing asymmetry.

Table 1: Influence of Ligand Effects on Asymmetric Catalysis

EffectDescriptionExample
Steric Effects The spatial arrangement of atoms in the chiral ligand creates a sterically hindered environment, directing the substrate to a less hindered face of the catalyst.In the kinetic resolution of secondary alcohols, bulky substituents on the chiral ligand can effectively block one approach of the substrate to the metal center. wikipedia.org
Electronic Effects The electron-donating or electron-withdrawing nature of the ligand can influence the electronic properties of the metal center, affecting its reactivity and the stability of the transition state. Electron-withdrawing groups on a ferrocene (B1249389) ligand, for instance, make the metal center more electrophilic. wikipedia.orgThe electronic properties of a chiral ligand can modulate the p-facial selectivity in addition reactions to unsaturated systems. nih.gov

These effects are not mutually exclusive and often operate in concert. The rational design of chiral ligands involves tuning both their steric and electronic properties to maximize the energy difference between the diastereomeric transition states, thereby achieving high enantioselectivity.

Solvent-Induced Stereoselective Rearrangement Mechanisms in Allylic Systems

The solvent in which a reaction is conducted is not merely an inert medium but can play a crucial role in influencing the reaction rate, selectivity, and even the reaction mechanism itself. rsc.org In the context of allylic systems, such as those involving (1S)-cyclohex-2-en-1-yl acetate (B1210297), solvent effects can be particularly pronounced in stereoselective rearrangements.

Allylic rearrangements, or allylic shifts, involve the migration of a double bond and can proceed through different mechanisms, such as SN1' or SN2'. wikipedia.orglscollege.ac.in The nature of the solvent can significantly influence which pathway is favored. Polar, protic solvents can stabilize charged intermediates, such as the carbocation formed in an SN1' mechanism. In contrast, nonpolar, aprotic solvents may favor a more concerted SN2' pathway.

Studies on the thermolysis of allylic sulphinates have demonstrated dramatic solvent effects on the stereospecificity of the rearrangement to sulphones. rsc.org Similarly, the stereochemical outcome of rearrangements of allylic acetates can be highly dependent on the solvent. This is attributed to the differential solvation of the ground state and the transition state. The formation of specific solute-solvent clusters can lead to different reactive species in solution, each with its own stereochemical preference. rsc.org Elucidating these solvent-solute interactions and their impact on the transition state structures is key to controlling the stereoselectivity of allylic rearrangements. acs.org

Kinetic Studies and Modeling of Enzymatic Esterification Processes

The enzymatic esterification of (1S)-cyclohex-2-en-1-ol with acetic acid is a process of significant interest for the production of enantiomerically pure esters, which are valuable chiral building blocks in organic synthesis. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions, improving yield and enantioselectivity, and for the design and scale-up of bioreactors. Lipases are the most commonly used enzymes for this type of transformation due to their stability in organic solvents and their ability to catalyze reactions with high stereoselectivity. jocpr.com

The kinetic behavior of lipase-catalyzed reactions, including the esterification of secondary alcohols like cyclohex-2-en-1-ol, is often described by the Ping-Pong Bi-Bi mechanism. mdpi.com This model involves the sequential binding of the two substrates to the enzyme, with the release of the first product before the second substrate binds. In the context of the esterification of (1S)-cyclohex-2-en-1-ol with acetic acid, the proposed mechanism involves the following steps:

The enzyme (E) first reacts with acetic acid (A) to form an acyl-enzyme intermediate (E-A), releasing a molecule of water (P).

The acyl-enzyme intermediate then reacts with (1S)-cyclohex-2-en-1-ol (B) to form the ester product, acetic acid;(1S)-cyclohex-2-en-1-ol (Q), and regenerating the free enzyme (E).

This can be represented by the following simplified scheme: E + A ⇌ E-A + P E-A + B ⇌ E + Q

In many cases, inhibition by one or both of the substrates can occur, which complicates the kinetic model. For instance, at high concentrations, the alcohol or the acid can bind to the acyl-enzyme intermediate or the free enzyme, respectively, in a non-productive manner, leading to a decrease in the reaction rate. researchgate.net

Detailed kinetic studies involve measuring the initial reaction rates at varying concentrations of both the alcohol and the acid. The data obtained are then fitted to different kinetic models to determine the kinetic parameters, such as the Michaelis-Menten constants for the acid (KmA) and the alcohol (KmB), and the maximum reaction velocity (Vmax). Inhibition constants (KiA and KiB) are also determined if substrate inhibition is observed.

Kinetic ParameterValueUnit
VmaxNot specified-
Km (n-butanol)451.56M
Km (lauric acid)4.7 x 10⁻⁷M
Ki (n-butanol)9.41 x 10⁷M

This data is for the esterification of lauric acid and n-butanol catalyzed by immobilized Candida antarctica lipase (B570770) and is provided as a representative example of kinetic parameters in a lipase-catalyzed esterification. niscpr.res.in

The development of a robust kinetic model is essential for the simulation and optimization of the enzymatic esterification process. Such models can predict the reaction progress under different conditions and help in identifying the optimal substrate concentrations, enzyme loading, and reaction time to maximize the production of the desired chiral ester.

Advanced Applications of 1s Cyclohex 2 En 1 Yl Acetate in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Advanced Organic Synthesis

(1S)-Cyclohex-2-en-1-yl acetate (B1210297) serves as a fundamental chiral starting material in the synthesis of a variety of complex organic molecules. nih.gov Its inherent chirality is a crucial element that chemists leverage to introduce specific stereochemistry into target molecules, a critical aspect in the synthesis of biologically active compounds. The strategic use of this "chiral pool" starting material provides an efficient pathway to enantiomerically enriched products. escholarship.org

The reactivity of the allylic acetate group, combined with the stereocenter, allows for a diverse array of chemical manipulations. These transformations often proceed with a high degree of stereocontrol, enabling the construction of intricate molecular architectures with defined three-dimensional arrangements. The cyclohexene (B86901) ring itself provides a scaffold that can be further functionalized or transformed into other cyclic or acyclic systems.

Role in Natural Product Total Synthesis

The utility of (1S)-cyclohex-2-en-1-yl acetate and its derivatives is prominently showcased in the total synthesis of various natural products, where precise control of stereochemistry is paramount.

Precursor in Alkaloid Synthesis (e.g., Morphine Analogs, Calyciphylline B-type)

The synthesis of structurally complex alkaloids, such as morphine analogs and Calyciphylline B-type alkaloids, often relies on chiral building blocks to establish the correct stereochemistry. While direct use of (1S)-cyclohex-2-en-1-yl acetate might not be explicitly detailed in every synthesis, the closely related chiral cyclohexenol (B1201834) and its derivatives are pivotal. udel.edu For instance, the enantioselective synthesis of (-)-dihydrocodeinone, a formal synthesis of (-)-morphine, utilizes a chiral cyclohexenol as the source of chirality. udel.edu This highlights the importance of the chiral cyclohexene framework in constructing the intricate polycyclic structure of morphine and its analogs. nih.govtemple.eduresearchgate.netresearchgate.net

In the context of Calyciphylline B-type alkaloids, which possess a unique and complex hexacyclic framework, synthetic strategies often involve the construction of key cyclic intermediates. nih.govnih.govescholarship.org While the literature may not always explicitly name (1S)-cyclohex-2-en-1-yl acetate, the underlying principle of using chiral cyclohexene derivatives to build the core structures is a recurring theme in the synthetic approaches to these intricate natural products. researchgate.netchemrxiv.org

Synthetic Intermediate for Chiral Terpenoid Derivatives and Carbasugars

The synthesis of chiral terpenoid derivatives and carbasugars frequently employs chiral cyclic precursors. (1S)-Cyclohex-2-en-1-yl acetate and its parent alcohol, (1S)-cyclohex-2-en-1-ol, are valuable intermediates in this regard. researchgate.net The synthesis of these molecules often involves the strategic functionalization of the cyclohexene ring, leveraging the existing stereocenter to guide subsequent transformations.

For example, the synthesis of various terpenoids can be initiated from chiral cyclohexene derivatives, which provide a pre-set stereochemical foundation. escholarship.org Similarly, carbasugars, which are carbocyclic analogs of sugars, can be synthesized from enantiomerically pure cyclohexene derivatives through a series of stereocontrolled reactions. The versatility of the cyclohexene scaffold allows for the introduction of multiple stereocenters and functional groups, which are characteristic features of these natural product classes.

Palladium-Catalyzed Allylic Substitution Reactions Involving Cyclohexenyl Acetates

Palladium-catalyzed allylic substitution is a powerful and widely used method for carbon-carbon and carbon-heteroatom bond formation. acs.org Cyclohexenyl acetates, including the chiral (1S)-cyclohex-2-en-1-yl acetate, are excellent substrates for these reactions. nih.govdntb.gov.uaresearchgate.net

In these reactions, a palladium(0) catalyst reacts with the allylic acetate to form a π-allyl palladium intermediate. This intermediate can then be attacked by a variety of nucleophiles, such as enolates, amines, and organometallic reagents. organic-chemistry.org The stereochemical outcome of the reaction can often be controlled by the choice of ligands on the palladium catalyst and the reaction conditions.

The use of enantioenriched substrates like (1S)-cyclohex-2-en-1-yl acetate in these reactions can lead to products with high enantiomeric purity. dntb.gov.ua This makes palladium-catalyzed allylic substitution a valuable tool for asymmetric synthesis. The regioselectivity and stereoselectivity of these reactions have been extensively studied, providing a predictable and reliable method for the construction of chiral molecules. acs.org

Catalyst SystemNucleophileProduct TypeKey Features
[Pd(allyl)Cl]₂ / Monophosphine LigandsDimethyl malonate enolateAllylic alkylation productEnantiospecificity observed
Pd(dba)₂Aryl- and vinylstannanesCross-coupled productsMild conditions, high functional group tolerance, inversion of stereochemistry
Pd-based phosphine (B1218219) catalystsVarious nucleophilesAllylic substitution, Suzuki-Miyaura cross-coupling, or allenesChemoselectivity controlled by reagents and catalysts

Regioselective and Stereoselective Transformations in Conjugate Addition Reactions to Cyclic Enones

Cyclohexenone, a related cyclic enone, is a versatile substrate for conjugate addition reactions, also known as Michael additions. wikipedia.org These reactions involve the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. The principles of regioselectivity and stereoselectivity observed in these reactions are highly relevant to the transformations of cyclohexenyl derivatives. ebi.ac.ukkhanacademy.orgyoutube.com

When a nucleophile adds to a cyclic enone, it can approach from either face of the double bond, potentially leading to the formation of stereoisomers. By using chiral catalysts or auxiliaries, it is possible to control the stereoselectivity of the reaction, leading to the preferential formation of one stereoisomer. chemtube3d.comyoutube.com

Furthermore, in substituted cyclic enones, the nucleophile can add to either the β- or the δ-position (in extended conjugated systems), leading to different regioisomers. The regioselectivity of the addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. The ability to control both the regioselectivity and stereoselectivity of conjugate additions is crucial for the synthesis of complex molecules with multiple stereocenters. researchgate.net

Derivatization and Analog Development of Chiral Cyclohexene Frameworks

Synthetic Routes to Substituted (1S)-Cyclohex-2-en-1-yl Acetates

The synthesis of substituted (1S)-cyclohex-2-en-1-yl acetates often begins with the generation of the chiral alcohol, (1S)-cyclohex-2-en-1-ol, or by direct functionalization of the pre-formed acetate (B1210297). Asymmetric synthesis methods to obtain the precursor alcohol include the enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides, the asymmetric hydrosilylation of 2-cyclohexen-1-one, and the enantioselective hydroboration of 1,3-cyclohexadiene (B119728). researchgate.net Once the chiral allylic acetate is in hand, further substitution can be achieved through various transition-metal-catalyzed reactions.

A primary method for introducing substituents onto the cyclohexene ring is through palladium-catalyzed allylic alkylation. In these reactions, a palladium(0) catalyst reacts with the allylic acetate to form a π-allyl palladium complex. This complex can then be attacked by a wide range of nucleophiles. The stereochemical outcome of the reaction is often dependent on the nature of the nucleophile and the ligands on the palladium catalyst. For instance, the alkylation of enantioenriched 2-cyclohexen-1-yl acetate with soft nucleophiles like the enolate of dimethyl malonate, catalyzed by palladium complexes with various phosphine (B1218219) ligands, has been studied to understand the enantiospecificity of the substitution. researchgate.net

Another approach involves the diastereoselective alkylation of related cyclohexadiene systems. For example, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been shown to proceed with high stereoselectivity, offering a route to functionalized cyclohexene rings. rsc.org Such strategies can be adapted to introduce a variety of functional groups at different positions of the cyclohexene ring, leading to a library of substituted (1S)-cyclohex-2-en-1-yl acetate derivatives.

Table 1: Representative Synthetic Transformations for Substituted Cyclohexenes

Starting Material Reagents and Conditions Product Yield (%) Reference
Cyclohexene oxide Chiral lithium amide, DBU (R)-Cyclohex-2-en-1-ol 91 acs.org
2-Cyclohexen-1-one (S,S)-ebpe, Zn(carboxylate)₂, PMHS (S)-Cyclohex-2-en-1-ol up to 88 researchgate.net
(±)-2-Cyclohexen-1-yl Acetate Dimethyl malonate, NaH, (η³-allyl)Pd(PPh₃)Cl Dimethyl 2-(cyclohex-2-en-1-yl)malonate - researchgate.net
1-Methylcyclohexa-2,5-diene-1-carboxylic acid LDA, THF; then RX 2-Alkyl-1-methylcyclohexa-2,5-diene-1-carboxylic acid - rsc.org

Exploration of Chiral Cyclohexene Derivatives as Precursors for Diverse Organic Structures

The chiral cyclohexene scaffold, embodied by (1S)-cyclohex-2-en-1-yl acetate, is a cornerstone in the synthesis of a multitude of complex organic structures. The stereocenter and the versatile functional groups allow it to serve as a chiral pool starting material, from which more elaborate molecules can be constructed with control over the absolute stereochemistry.

For example, derivatives of cyclohexene are pivotal in the synthesis of functionalized cyclohexene oxides. A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide with a dienophile can lead to highly substituted cyclohexene oxide derivatives. nih.gov While not starting directly from (1S)-cyclohex-2-en-1-yl acetate, this highlights the utility of the cyclohexene core in generating structural diversity.

Furthermore, the allylic acetate group can be displaced by a variety of heteroatomic and carbon nucleophiles, often with high stereoselectivity. These substitution reactions open pathways to a wide range of chiral cyclohexenyl derivatives, including amines, ethers, and other carbon-substituted analogues. For instance, methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate represents a derivative where an amino acid moiety has been appended to the cyclohexene ring. bldpharm.com

The double bond in the cyclohexene ring can also be functionalized through various reactions such as epoxidation, dihydroxylation, and hydroboration, leading to the introduction of new stereocenters with stereocontrol dictated by the existing chiral center. These transformations convert the simple chiral cyclohexene framework into highly functionalized and stereochemically rich structures that are key intermediates in the total synthesis of natural products and pharmaceuticals.

Table 2: Examples of Diverse Structures from Cyclohexene Precursors

Precursor Reaction Type Product Class Significance Reference
Benzene Oxide Cycloaddition-Fragmentation Functionalized Cyclohexene Oxides Access to highly substituted cyclic ethers nih.gov
Cyclohexene Asymmetric Hydroamination Bicyclic Allylic Amines Formation of N-containing bicyclic systems researchgate.net
Cyclohexadiene Asymmetric Dihydroxylation Chiral Diols Key intermediates for natural product synthesis -
(1S)-cyclohex-2-en-1-yl acetate Nucleophilic Substitution Chiral Allylic Amines/Ethers Introduction of diverse functional groups -

Cycloaddition Reactions (e.g., [2+2] Cycloaddition, Diels-Alder) Involving Cyclohexenone and Cyclohexenyl Acetate Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. Cyclohexene derivatives, including cyclohexenone and cyclohexenyl acetates, can participate as key components in these transformations.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. nih.govnih.gov In this context, cyclohexenone is a commonly used dienophile due to the electron-withdrawing nature of the carbonyl group, which activates the double bond for reaction with an electron-rich diene. wikipedia.org The reaction typically proceeds with high regio- and stereoselectivity. masterorganicchemistry.comlibretexts.orgyoutube.com While (1S)-cyclohex-2-en-1-yl acetate itself is a less activated dienophile than cyclohexenone, its alkene moiety can still participate in Diels-Alder reactions, particularly with highly reactive dienes or under thermal or Lewis acid-catalyzed conditions. The stereochemistry of the existing chiral center can influence the facial selectivity of the diene attack, leading to diastereomeric products.

[2+2] Cycloaddition reactions, which form four-membered rings, are typically promoted photochemically. libretexts.org The intramolecular [2+2] photocycloaddition of dienones can lead to the formation of bridged cyclobutanes with excellent regioselectivity. acs.org For cyclohexenyl acetate derivatives, the alkene can undergo [2+2] cycloaddition with another alkene upon photochemical irradiation. acs.org These reactions provide access to bicyclo[4.2.0]octane skeletons, which are valuable intermediates in organic synthesis. The mechanism of the [2+2] cycloaddition of cyclohexenone with vinyl acetate has been studied computationally, revealing a stepwise mechanism. nih.gov The stereochemical outcome of these reactions is a critical aspect, often leading to the formation of complex polycyclic systems with multiple stereocenters. orgsyn.orgresearchgate.net

Table 3: Cycloaddition Reactions with Cyclohexene Derivatives

Cycloaddition Type Cyclohexene Derivative Reaction Partner Product Type Key Features Reference
Diels-Alder Cyclohex-2-en-1-one Electron-rich diene Substituted Decalin High regioselectivity; forms six-membered rings wikipedia.org
Diels-Alder 1-Nitrocyclohexene Butadienes trans-Fused Decalins Tandem HDA/ researchgate.netresearchgate.net-sigmatropic shift possible nih.gov
[2+2] Photocycloaddition Dienones Intramolecular alkene Bridged Cyclobutanes Visible light-induced, high regioselectivity acs.org
[2+2] Cycloaddition Cyclohexenone Vinyl Acetate Bicyclo[4.2.0]octane derivative Stepwise mechanism; forms four-membered rings nih.gov

Stereoselective Formation of Bicyclic and Polycyclic Scaffolds from Cyclohexenyl Precursors

The chiral cyclohexene framework is an excellent starting point for the stereoselective synthesis of more complex bicyclic and polycyclic scaffolds. The inherent chirality of molecules like (1S)-cyclohex-2-en-1-yl acetate can be leveraged to control the stereochemical outcome of subsequent ring-forming reactions.

Intramolecular Diels-Alder (IMDA) reactions are particularly powerful in this regard. wikipedia.org By tethering a diene to a dienophile within the same molecule, complex polycyclic systems can be assembled in a single, often highly stereoselective, step. A precursor derived from (1S)-cyclohex-2-en-1-yl acetate, where a diene-containing side chain is attached, can undergo an IMDA reaction to generate bridged or fused bicyclic structures with multiple new stereocenters. The stereochemistry of the final product is dictated by the geometry of the transition state, which is influenced by the nature of the tether and the existing stereocenter.

The synthesis of functionalized bicyclic scaffolds can also be achieved through other cyclization strategies. For instance, stereoselective synthesis of cyclohexenone acids via a researchgate.netresearchgate.net-sigmatropic rearrangement route has been reported. acs.org These methods demonstrate the versatility of the cyclohexene ring in constructing diverse and complex molecular architectures.

Table 4: Strategies for Bicyclic and Polycyclic Scaffold Synthesis

Strategy Precursor Type Resulting Scaffold Key Features Reference
Intramolecular Diels-Alder Tethered Diene-Dienophile Fused or Bridged Bicycles High stereocontrol, complex ring systems wikipedia.org
Tandem Knoevenagel/Michael/Dehydration 5,5-dimethyl-1,3-cyclohexanedione Polycyclic Hydrocarbons Green synthesis, high-density biofuels nih.gov
Cascade Vinyl Alkenylation/[4+2] Cycloaddition N-methoxyacrylamides, Allenyl acetates Functionalized Cyclohexenes Mild conditions, unique reaction pathway nih.govacs.org
researchgate.netresearchgate.net-Sigmatropic Rearrangement Substituted Phenylpyruvic and Butenone derivatives Cyclohexenone Acids Stereospecific synthesis of functionalized cyclohexenones acs.org

Q & A

Q. How can the molarity of acetic acid in a solution be determined experimentally?

A common method involves titration with a strong base (e.g., NaOH) using phenolphthalein as an indicator. The endpoint is reached when the solution turns pale pink. Calculations use stoichiometry based on the reaction: CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} Key sources of error include improper burette calibration, indicator misuse, or solution spillage. For example, using excess NaOH (e.g., 9.60 mL vs. theoretical 8.45 mL) can lead to a \sim13.6% error .

Q. What functional groups are present in (1S)-cyclohex-2-en-1-ol?

The compound contains a hydroxyl (-OH) group and a cyclohexene ring with a stereocenter at the 1S position. Its structure influences reactivity in asymmetric synthesis, such as in cycloadditions or esterification .

Q. Why is acetic acid classified as a weak acid?

Acetic acid partially dissociates in water, with a pKa of \sim4.75. This weak acidity arises from the stability of the conjugate base (acetate ion) due to resonance stabilization of the carboxylate group. Equilibrium analysis via conductivity measurements or pH titration confirms incomplete ionization .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselective synthesis of (1S)-cyclohex-2-en-1-ol derivatives?

Chiral catalysts (e.g., Rh/I in the Monsanto process) or enzymatic methods can control stereochemistry. For example, Rh/I catalysts at 150–200°C and 30–60 bar yield >99% selectivity by maintaining precise water and methyl iodide concentrations . Racemization risks increase with high temperatures, requiring careful monitoring via chiral HPLC or polarimetry .

Q. What analytical techniques resolve contradictions in acetic acid quantification across studies?

Discrepancies in reported molarity (e.g., 0.845 M vs. 0.960 M) may arise from titration errors or impurities. Cross-validation using NMR (for purity) and gas chromatography (volatile impurities) improves accuracy. Standard deviations >0.043 M suggest systematic procedural flaws .

Q. How does the solvent environment affect the acidity of acetic acid in non-aqueous systems?

In aprotic solvents (e.g., cyclohexane), acetic acid’s acidity decreases due to reduced solvation of the conjugate base. Dielectric constant measurements and UV-Vis spectroscopy (e.g., using pH-sensitive dyes) quantify this effect. Local composition models (e.g., Renon-Prausnitz) predict activity coefficients in mixed solvents .

Methodological Considerations

Designing experiments to minimize artifacts in cyclohexenol-acetic acid reactions:

  • Control for autocatalysis : Use inert atmospheres (N₂/Ar) to prevent oxidation of cyclohexenol.
  • Monitor intermediates : FT-IR or GC-MS tracks esterification byproducts (e.g., cyclohexenyl acetate).
  • Temperature gradients : Isothermal calorimetry ensures uniform reaction conditions, critical for reproducibility .

Addressing discrepancies in catalytic efficiency data for acetic acid synthesis:
Contradictory selectivity values (e.g., 90% for Co/I vs. 99% for Rh/I catalysts) stem from differing methanol conversion rates. Kinetic studies (Arrhenius plots) and catalyst poisoning experiments (e.g., sulfur adsorption) identify active sites. Operando spectroscopy (XAS, DRIFTS) links catalyst structure to performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.